3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

Catalog No.
S7802430
CAS No.
M.F
C13H18FNO2
M. Wt
239.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

Product Name

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

IUPAC Name

3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C13H18FNO2/c1-10(2)9-15-13(16)6-7-17-12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)

InChI Key

VZTKTKRTOFOZLB-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CCOC1=CC(=CC=C1)F

Canonical SMILES

CC(C)CNC(=O)CCOC1=CC(=CC=C1)F
Fluorofenibut is a chemical compound that was initially synthesized by a group of Russian researchers in the 1960s. It was initially intended to be used as a nootropic drug to enhance cognitive function and memory. However, its potential as a research chemical has been explored in recent years, leading to its increased use in scientific laboratories.
Fluorofenibut has a molecular weight of 249.33 g/mol and a melting point of 94-95°C. It is a white crystalline powder that is soluble in water and organic solvents. The compound has a bitter taste and a pungent odor. Some of its chemical properties include its ability to form hydrogen bonds and the presence of an ester functional group.
Fluorofenibut is synthesized by reacting 3-fluorophenol and 2-methylpropylamine with propionyl chloride. This is followed by purification using column chromatography to obtain the final product. Characterization is done using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Various analytical methods have been used to determine the purity and concentration of Fluorofenibut. These methods include HPLC, GC, and TLC. Spectrophotometric methods such as UV-visible spectroscopy have also been used to analyze the compound.
Fluorofenibut has been found to have several potential biological properties. In vitro studies have shown that it has GABA-mimetic properties and is capable of binding to GABA_B receptors. It has also been shown to have anxiolytic effects, suggesting its potential use as an anxiolytic drug. Additionally, it has been found to have neuroprotective effects and has been shown to improve memory and cognitive function in rats.
The toxicity and safety of Fluorofenibut in scientific experiments are of utmost importance. In vitro and in vivo studies have shown that the compound has a low toxicity profile and is relatively safe to use. However, the long-term effects of Fluorofenibut on human health are still unknown, and further studies are needed to establish its safety.
Fluorofenibut has several potential applications in scientific experiments. Its GABA-mimetic properties make it a potential tool for studying GABAergic signaling. It can also be used as a pharmacological tool to study memory and cognitive function. Additionally, its anxiolytic effects make it a potential candidate for the development of new anxiolytic drugs.
Research on Fluorofenibut is still in its early stages. However, several studies have shown its potential in various fields of research. Its GABA-mimetic properties and anxiolytic effects have been extensively studied, and its potential as a research chemical continues to be explored.
Fluorofenibut has several potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a lead compound in the development of new drugs. Its neuroprotective effects and potential as an anxiolytic drug make it a potential candidate for the treatment of various neurological disorders. Additionally, its use in scientific research can help to improve our understanding of GABAergic signaling, memory, and cognitive function.
Despite its potential, Fluorofenibut has several limitations that need to be addressed. Firstly, its long-term effects on human health are still unknown. Further studies are needed to establish its safety and toxicity profile. Secondly, the compound's mechanism of action still needs to be fully understood. Additionally, its potential limitations in drug development need to be explored fully.
Some of the future directions for research on Fluorofenibut include:
1. Further studies on its mechanism of action to fully understand its effects on GABAergic signaling
2. Exploration of its potential limitations in drug development
3. The development of more potent derivatives of Fluorofenibut
4. Longitudinal studies on its effects on human health to establish its safety and toxicity profile
5. Studies on its effects on memory and cognitive function in humans
6. Further exploration of its potential as an anxiolytic drug
7. Use of Fluorofenibut in combination with other drugs to improve its efficacy.
In conclusion, Fluorofenibut is a compound with numerous potential applications in scientific research and industry. Its GABA-mimetic properties, anxiolytic effects, and neuroprotective effects make it a potential tool for studying various neurological disorders and improving our understanding of memory and cognitive function. However, more research is needed to fully establish its safety and efficacy.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.13215698 g/mol

Monoisotopic Mass

239.13215698 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types